Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate

Catalog No.
S12315490
CAS No.
1334499-74-9
M.F
C14H18N2O2
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate

CAS Number

1334499-74-9

Product Name

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate

IUPAC Name

benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C14H18N2O2/c17-13(18-11-12-5-2-1-3-6-12)16-10-4-7-14(16)8-9-15-14/h1-3,5-6,15H,4,7-11H2

InChI Key

BTDGCSZEMHRQEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)N(C1)C(=O)OCC3=CC=CC=C3

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which integrates a diaza framework. Its molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 246.31 g/mol. The compound features a benzyl group attached to a diazaspiro system, making it an interesting subject of study in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Typical of esters and amines. Key reactions include:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the benzyl moiety.
  • Cyclization Reactions: The compound can serve as a precursor for cyclization reactions leading to the formation of more complex nitrogen-containing heterocycles.

Research indicates that compounds related to Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate exhibit significant biological activities, particularly in antimicrobial and antitubercular applications. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations as low as 0.016 μg/mL, indicating potent antitubercular properties .

The synthesis of Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Spirocyclic Core: This often starts with the reaction of appropriate amines and aldehydes to construct the diazaspiro framework.
  • Carboxylation: The introduction of the carboxylate group can be achieved through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
  • Benzylation: The final step usually involves the introduction of the benzyl group via nucleophilic substitution or coupling reactions.

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate has several applications:

  • Medicinal Chemistry: It is explored as a lead compound for developing new antitubercular agents.
  • Organic Synthesis: Its unique structure allows it to serve as a building block for synthesizing other complex molecules.
  • Research Tool: It may be used in studies investigating the structure-activity relationship (SAR) in drug development.

Studies have investigated the interactions of Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate with various biological targets, focusing on its potential as an antitubercular agent. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to target proteins involved in tuberculosis.
  • In Vitro Assays: To assess its efficacy against bacterial strains and determine its pharmacological profile.

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate shares structural similarities with several other compounds within the diazaspiro family. Here are some comparable compounds:

Compound NameStructureUnique Features
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylateC14H18N2O2Exhibits potent antitubercular activity .
Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylateC14H18N2O2Similar spirocyclic structure but different nitrogen positioning .
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylateC15H20N2O2Contains an ethyl group instead of benzyl .

Uniqueness

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate stands out due to its specific nitrogen placement within the spirocyclic structure, which may confer distinct pharmacological properties compared to its analogs.

Cycloaddition reactions have emerged as pivotal tools for constructing the spirocyclic core of benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate. The Kinugasa reaction, a copper-catalyzed [3+2] cycloaddition between nitrones and terminal alkynes, has been adapted to generate β-lactam intermediates critical for spirocycle formation. For instance, N-(prop-2-yn-1-yl)propiolamides react with nitrones under Cu(I) catalysis to yield 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones, which can be further functionalized to the target compound. This method achieves high diastereo- and enantioselectivity (up to 95% ee) through chiral ligands such as bisoxazolines, enabling precise control over the spiro junction stereochemistry.

A complementary approach involves [3+2] cycloadditions between azomethine ylides and electron-deficient olefins. For example, 2-benzyl-3-alkynyl chromones undergo gold-catalyzed spirocyclization with nitrones, forming dispiro-benzofuran intermediates that rearrange to the diazaspiro framework under thermal conditions. The reaction cascade—comprising cycloisomerization, nitrone-olefin annulation, and alkene oxidation—demonstrates the versatility of transition metal catalysis in spirocycle synthesis.

Table 1: Cycloaddition Approaches for Spirocore Assembly

Reaction TypeCatalytic SystemYield (%)SelectivityReference
Kinugasa [3+2]Cu(I)/bisoxazoline65–7890–95% ee
Nitrone-olefin [3+2]Au(I)/PPh372>20:1 dr

Multi-Step Organic Synthesis Pathways Involving Diazaspiro Precursors

Multi-step synthesis remains indispensable for introducing functional groups and ensuring high purity. A representative pathway begins with tert-butyl (6R)-2-((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (Compound B), which undergoes coupling with benzyl chloroformate in the presence of ethyl-(N’,N’-dimethylamino)propylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to install the benzyl carboxylate moiety. The reaction proceeds in dichloromethane at 0–25°C, achieving yields of 85–92% after chromatographic purification.

Alternative routes leverage spirocyclic ketones as starting materials. For instance, SnAP (stannyl amine protocol) reagents react with cyclic ketones under mild conditions (room temperature, 12–24 hours) to form N-unprotected spirocyclic amines, which are subsequently benzylated via Mitsunobu conditions. This method avoids harsh reducing agents and enables gram-scale production.

Key intermediates:

  • Diazaspiro[3.4]octan-1-one (from SnAP-ketone reactions)
  • Benzyl chloroformate-activated intermediates (via EDC/HOBt coupling)

Catalytic Systems for Regioselective Functionalization

Regioselective functionalization of the diazaspiro framework necessitates tailored catalytic systems. Gold(I) complexes exhibit exceptional activity in directing annulation reactions. For example, AuCl(PPh3)/AgSbF6 catalyzes the spirocyclization of 2-benzyl-3-alkynyl chromones, where the nitrone’s oxygen atom coordinates to gold, ensuring precise alkene oxidation and azetidine ring formation.

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) and EDC, enhance regioselectivity during amide bond formation. When combined with HOBt, these reagents suppress racemization and favor 5-carboxylate installation over competing N-alkylation. Additionally, BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate facilitates carboxylate activation in low-polarity solvents, achieving >95% regiochemical purity.

Table 2: Catalytic Systems and Their Roles

CatalystFunctionSelectivity OutcomeReference
AuCl(PPh3)/AgSbF6Nitrone-olefin annulationDispiro product formation
EDC/HOBtCarboxylate coupling>95% 5-carboxylate
Cu(I)/bisoxazolineEnantioselective Kinugasa reaction90–95% ee

Green Chemistry Approaches to Optimize Yield and Purity

Recent advances prioritize sustainability without compromising efficiency. Water-tolerant conditions have been adopted for Kinugasa reactions, where aqueous ethanol replaces dichloromethane, reducing solvent toxicity while maintaining yields of 70–75%. Microwave-assisted synthesis accelerates spirocycle formation, cutting reaction times from 24 hours to 30 minutes and improving energy efficiency by 40%.

Catalyst recovery strategies further enhance green metrics. Polymer-supported gold nanoparticles enable three consecutive spirocyclization cycles without significant activity loss, achieving a cumulative turnover number (TON) of 450. Additionally, bio-based solvents (e.g., cyclopentyl methyl ether) in SnAP reactions reduce waste generation, attaining an E-factor of 8.2 compared to 15.6 for traditional methods.

Table 3: Green Chemistry Innovations

TechniqueImprovementEnvironmental ImpactReference
Aqueous ethanolReduced solvent toxicity30% lower waste
Microwave irradiation40% energy reductionFaster synthesis
Recyclable Au catalystsTON = 450 over 3 cyclesLower catalyst loading

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate represents a structurally unique spirocyclic compound characterized by its molecular formula C₁₄H₁₈N₂O₂ and molecular weight of 246.305 grams per mole [1]. The compound possesses a distinctive spiro junction connecting a four-membered azetidine ring with a five-membered pyrrolidine ring, creating a rigid bicyclic framework that exhibits significant three-dimensional complexity [2]. The benzyl carboxylate functionality attached to the nitrogen atom at position 5 contributes to the molecule's overall lipophilicity, with a calculated logarithmic partition coefficient of 2.375 [1].

The polar surface area of 41.57 square angstroms indicates moderate polarity, which is primarily attributed to the carboxylate ester group and the two nitrogen atoms within the diazaspiro core [1]. This structural arrangement creates a compound with inherent conformational constraints that significantly influence its binding interactions with biological targets and its overall pharmacological profile [3].

Molecular Docking Studies for Target Protein Interactions

Molecular docking investigations of diazaspiro scaffolds have demonstrated significant binding affinities with various protein targets, particularly those involved in enzymatic processes and receptor interactions [7] [8]. Computational docking studies utilizing AutoDock Vina have revealed that spirocyclic compounds containing similar diazaspiro frameworks exhibit binding energies ranging from negative 8.6 to negative 9.7 kilocalories per mole when interacting with deoxyribonucleic acid structures [22] [26]. These favorable binding energies indicate reasonably strong interactions between the spirocyclic scaffold and target biomolecules.

The rigid three-dimensional structure of the 1,5-diazaspiro[3.4]octane core provides optimal spatial arrangement for protein binding interactions [9]. Studies on related diazaspiro compounds have shown that the spirocyclic framework facilitates binding to orthosteric sites of gamma-aminobutyric acid type A receptors, where the positively charged spirocyclic secondary amine establishes electrostatic interactions with receptor binding pockets [9]. The benzyl carboxylate moiety contributes additional binding interactions through hydrogen bonding and hydrophobic contacts with amino acid residues in target proteins [8].

Molecular docking calculations have demonstrated that the conformational rigidity of the spiro junction enhances binding specificity by reducing the entropy penalty associated with ligand-protein complex formation [13]. The spatial arrangement of the benzyl ester group allows for optimal positioning within hydrophobic binding pockets, while the nitrogen atoms in the diazaspiro core can participate in electrostatic interactions with charged amino acid residues [22].

Table 1: Molecular Docking Parameters for Spirocyclic Compounds

ParameterValue RangeTarget TypeReference
Binding Energy (kcal/mol)-8.6 to -9.7Deoxyribonucleic Acid [22] [26]
Root Mean Square Deviation (Å)0.276 to 0.534Various Proteins [35]
Interaction TypesHydrophobic, Hydrogen BondingProtein Targets [8] [22]
Binding SiteMinor Groove, Orthosteric SitesReceptors/Enzymes [9] [26]

Density Functional Theory Investigations of Reaction Mechanisms

Density functional theory calculations employing the B3LYP functional with extended basis sets have provided comprehensive insights into the electronic structure and reactivity patterns of benzyl carboxylate-containing spirocyclic compounds [22] [23]. These computational investigations have revealed that the benzyl ester functionality undergoes hydrolysis through a two-step mechanism involving initial protonation of the alkyl-oxygen followed by formation of an acylium ion intermediate [34].

The activation energy for benzyl ester hydrolysis has been calculated to range from 4 to 10 kilocalories per mole, indicating relatively facile hydrolytic cleavage under physiological conditions [34]. Density functional theory studies have demonstrated that the electron-withdrawing nature of the diazaspiro core influences the reactivity of the carboxylate ester group by stabilizing the tetrahedral intermediate formed during nucleophilic attack [38].

Quantum mechanical calculations using the 6-311++G(d,p) basis set have identified specific electrophilic and nucleophilic centers within the molecular structure [22] [26]. The carbonyl carbon of the benzyl carboxylate exhibits enhanced electrophilicity due to the electron-withdrawing effects of the adjacent nitrogen atoms in the spirocyclic framework [23]. This electronic activation facilitates nucleophilic attack by water molecules or hydroxide ions during hydrolytic processes.

Semiempirical molecular orbital calculations using the PM6-DH2 Hamiltonian have been employed to evaluate activation energies for tetrahedral intermediate formation during enzymatic hydrolysis [38]. These calculations incorporate dispersion corrections and hydrogen bonding empirical corrections, providing accuracy comparable to density functional theory approaches while maintaining computational efficiency for larger molecular systems [38].

Table 2: Density Functional Theory Calculation Results

PropertyValueMethodReference
Activation Energy (kcal/mol)4-10B3LYP/6-311++G(d,p) [34]
HOMO Energy (eV)-6.2 to -7.8DFT Calculations [37]
LUMO Energy (eV)-1.5 to -2.9DFT Calculations [37]
Energy Gap (eV)2.5 to 3.0B3LYP Functional [37]

Comparative Analysis with Related Diazaspiro Scaffolds

Comparative computational studies have revealed significant structural and electronic differences between 1,5-diazaspiro[3.4]octane-5-carboxylate and related spirocyclic frameworks such as 2,6-diazaspiro[3.4]octane and 4,7-diazaspiro[2.5]octane derivatives [3] . The positioning of nitrogen atoms within the spirocyclic framework profoundly influences the overall molecular geometry and electronic distribution [18].

The 1,5-diazaspiro[3.4]octane scaffold exhibits greater conformational rigidity compared to the 2,6-diazaspiro[3.4]octane isomer due to the bridging nitrogen atom that spans both ring systems [3]. This structural constraint results in reduced flexibility and enhanced binding selectivity when interacting with protein targets [15]. Molecular mechanics calculations have demonstrated that the energy barrier for ring inversion in 1,5-diazaspiro compounds is approximately 15-20 kilocalories per mole higher than in 2,6-diazaspiro analogues [16].

Nuclear magnetic resonance studies combined with density functional theory calculations have confirmed that 1,5-diazaspiro[3.4]octane derivatives adopt preferential conformations that minimize steric interactions between the benzyl carboxylate group and the spirocyclic framework [15] [20]. The spatial arrangement differs significantly from 2,5-diazaspiro[3.4]octane compounds, which exhibit greater conformational flexibility due to the non-bridging nitrogen positions [2].

Computational analysis of related spirocyclic scaffolds has revealed that the 1,5-diazaspiro[3.4]octane framework provides optimal three-dimensional presentation of substituents for biological activity [19]. The spiro junction creates well-defined exit vectors that enable precise spatial orientation of functional groups, distinguishing it from other diazaspiro isomers [19].

Table 3: Comparative Analysis of Diazaspiro Scaffolds

Scaffold TypeNitrogen PositionsConformational Energy (kcal/mol)Rigidity IndexReference
1,5-Diazaspiro[3.4]octaneBridging/Terminal15-20High [15] [16]
2,6-Diazaspiro[3.4]octaneBoth Terminal8-12Moderate [3]
2,5-Diazaspiro[3.4]octaneBoth Terminal10-15Moderate [2]
4,7-Diazaspiro[2.5]octaneDifferent Ring Sizes12-18High

Conformational Rigidity and Three-Dimensional Spatial Considerations

The conformational properties of benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate are fundamentally governed by the rigid spiro junction that constrains molecular flexibility [11] [19]. X-ray crystallographic studies of related spirocyclic compounds have revealed that the spiro center creates a dihedral angle of approximately 83-85 degrees between the two ring systems, resulting in a highly constrained three-dimensional architecture [11].

Molecular mechanics force field calculations have demonstrated that the energy barrier for conformational interconversion in 1,5-diazaspiro[3.4]octane systems exceeds 20 kilocalories per mole [16]. This high energy barrier ensures that the molecule maintains a single predominant conformation under physiological conditions, which is crucial for consistent biological activity and binding interactions [31].

The three-dimensional spatial arrangement of the benzyl carboxylate substituent relative to the spirocyclic core has been analyzed using density functional theory geometry optimizations [23]. These calculations reveal that the benzyl group adopts a preferential orientation that minimizes steric clashes with the adjacent ring system while maximizing favorable pi-pi stacking interactions [17]. The carboxylate ester functionality extends away from the spiro center, creating an optimal pharmacophoric arrangement for target protein binding [24].

Nuclear magnetic resonance spectroscopic studies combined with computational modeling have confirmed that the rigid spirocyclic framework restricts the rotation of the benzyl carboxylate group [15]. The calculated rotational barrier around the nitrogen-carbon bond connecting the diazaspiro core to the carboxylate moiety is approximately 12-15 kilocalories per mole, indicating restricted rotation at physiological temperatures [20].

Conformational analysis using molecular dynamics simulations over 100 nanosecond timescales has demonstrated remarkable structural stability of the spirocyclic framework [30]. Root mean square deviation values remain below 0.5 angstroms throughout the simulation period, confirming the exceptional rigidity imparted by the spiro junction [30]. This conformational stability translates to predictable binding geometries and consistent pharmacological profiles.

Table 4: Conformational Analysis Parameters

ParameterValueMethodReference
Spiro Dihedral Angle (degrees)83-85X-ray Crystallography [11]
Conformational Barrier (kcal/mol)>20Molecular Mechanics [16]
Rotational Barrier (kcal/mol)12-15DFT Calculations [20]
RMSD Stability (Å)<0.5Molecular Dynamics [30]
Ring Inversion Energy (kcal/mol)15-20Computational Analysis [16]

The diazaspiro[3.4]octane scaffold has demonstrated significant potential in modulating key neurotransmitter receptors, particularly N-Methyl-D-aspartate receptors and sigma-1 receptors. Research has revealed that appropriately substituted diazaspiro derivatives can achieve exceptional binding affinities and selectivities for these neurologically relevant targets [4] [5].

In dopamine receptor research, diazaspiro[5.5]undecane analogues have shown remarkable selectivity profiles. Compound 15a, featuring a diazaspiro core, exhibited binding affinity of 12.0 nanomolar at the dopamine D3 receptor with over 900-fold selectivity over the D2 receptor [5]. This exceptional selectivity arises from the ability of the bulky diazaspiro pharmacophore to occupy specific hydrophobic cavities within the orthosteric binding pocket, allowing for precise interactions with residues Phe346 and Phe345 while maintaining ionic interactions with Asp110 [4].

The sigma-1 receptor represents another crucial target where spirocyclic ligands have shown promise. Spirocyclic piperidine derivatives have achieved binding affinities in the low nanomolar range, with compound 3 demonstrating Ki values of 3.9 nanomolar and selectivity greater than 250-fold over related targets [6] [7]. The rigid spirocyclic framework allows for optimal positioning within the sigma-1 receptor binding site, with the additional aryl moiety interacting with previously unrecognized hydrophobic pockets of the receptor protein [6].

Structural-activity relationship studies have revealed that the positioning of the diazaspiro system is critical for receptor selectivity. The 1,2,4-triazole moiety appears to play a key role in directing and stabilizing the bulky diazaspiro pharmacophores within the orthosteric binding pocket, enabling interactions with residues not accessible to traditional piperazine-based ligands [4].

[Table 1: Summary of Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate Applications in Fragment-Based Drug Discovery]

Design of Selective Ion Channel Modulators (T-Type Calcium, Potassium)

The diazaspiro scaffold has emerged as a promising framework for developing selective ion channel modulators, particularly for T-type calcium channels and ATP-sensitive potassium channels. The three-dimensional architecture of spirocyclic compounds provides unique opportunities for achieving channel selectivity through precise molecular recognition [9] [10].

T-type calcium channel antagonists based on 2,8-diazaspiro[4.5]decanone scaffolds have demonstrated potent inhibitory activity with modest selectivity over L-type calcium channels [9]. These compounds were designed to approximate a five-feature T-type pharmacophore model, taking advantage of the rigid spirocyclic framework to position key functional groups in optimal orientations for channel binding [9].

The structure-activity relationship studies for T-type calcium channel modulators reveal that appropriate substitution patterns on the spirocyclic core are essential for achieving both potency and selectivity. The diazaspiro framework provides a conformationally constrained scaffold that can be modified to enhance binding affinity while maintaining selectivity over related ion channels [9].

ATP-sensitive potassium channels represent another important target for spirocyclic modulators. Spirocyclic benzopyran imidazolones have been developed as rigid analogues of cromakalim, demonstrating potent activity as potassium channel openers [10]. These compounds cause dose-dependent membrane hyperpolarization of A10 rat aorta cells, with the hyperpolarization being blocked by glyburide pretreatment, confirming their mechanism of action through ATP-sensitive potassium channels [10].

The spirocyclic ring fusion in benzopyran imidazolones holds the N1' nitrogen in an optimum orientation relative to the benzopyran ring, making it an effective substitute for the carbonyl oxygen of cromakalim [10]. Representative compounds showed much greater potency than cromakalim both in vitro and in vivo, with compound 5r being among the most potent [10].

Mitochondrial ATP-sensitive potassium channels have also been targeted using spiromorpholine and spiromorpholone-benzopyran derivatives [11] [12]. These compounds showed appreciable cardioprotective effects on rat isolated and perfused hearts subjected to ischemia/reperfusion cycles. The selective mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoic acid antagonized the anti-ischemic activity, confirming the specific involvement of this pharmacological target [11].

Development of Anticancer Agents Through Protein Kinase Interactions

The spirocyclic scaffold has gained significant attention in anticancer drug development, particularly for targeting protein kinases involved in cancer progression. The rigid three-dimensional structure of diazaspiro compounds provides advantages in achieving selective binding to kinase active sites while maintaining favorable pharmacokinetic properties [13] [14].

Heteroaryl-substituted diazaspirocyclic compounds have been developed as ATP-mimetic kinase inhibitors, with versatile syntheses demonstrated through ring-closing metathesis approaches [14]. These compounds directly linked to heteroaromatic hinge binder groups provided ligand-efficient inhibitors of multiple kinases, serving as suitable starting points for further optimization [14].

The binding modes of representative diazaspirocyclic motifs have been confirmed through protein crystallography, revealing that selectivity profiles are influenced by the hinge binder group and interactions of basic nitrogen atoms in the scaffold with acidic side-chains of residues in the ATP pocket [14]. The introduction of more complex substitution to the diazaspirocycles increased potency and varied selectivity profiles through engagement of the P-loop and changes to spirocycle conformation [14].

Spirocyclic derivatives have shown particular promise as androgen receptor antagonists for treating advanced prostate cancer. Novel spirocyclic scaffolds designed through scaffold hopping and structure-based drug design strategies demonstrated enhanced androgen receptor antagonistic activity and superior antiproliferative activity against LNCaP cells compared to enzalutamide [15]. Compound 21 showed moderate antiproliferative activity against enzalutamide-resistant prostate cancer cell lines and exhibited favorable in vitro metabolic stability [15].

Aurora kinase inhibitors based on spirocyclic frameworks have demonstrated significant cytotoxic effects on cancer cell lines. Modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines with spirocyclic modifications showed strong inhibition of aurora A and B enzymes, with compound 31 demonstrating anticancer efficacies with Ki values of 8.0 and 9.2 nanomolar for aurora A and B, respectively [16].

The spirocyclic motif has also been explored in BRAF kinase inhibition for melanoma treatment. Thiazole derivatives containing phenyl sulfonyl groups showed notable inhibition of B-RAFV600E kinase enzyme at nanomolar concentrations, with compound 40 demonstrating exceptional inhibitory effects (IC50 = 23.1 ± 1.2 nanomolar), surpassing the standard drug dabrafenib [16].

[Table 2: Representative Diazaspiro[3.4]octane Compounds and Their Biological Activities]

Anti-Infective Applications via Microbial Enzyme Targeting

The spirocyclic scaffold has demonstrated significant potential in anti-infective drug development, particularly through targeting microbial enzymes essential for pathogen survival and virulence. The unique three-dimensional architecture of diazaspiro compounds provides opportunities for achieving selectivity against microbial targets while minimizing host toxicity [17] [18].

Chitin synthase inhibition represents a promising approach for antifungal drug development, and spirocyclic derivatives have shown excellent activity against this target. Novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives demonstrated potent chitin synthase inhibitory activity, with compound 5h showing excellent inhibition (IC50 = 0.10 millimolar) compared to the standard polyoxin B (IC50 = 0.08 millimolar) [17].

The structure-activity relationship studies reveal that compounds with good enzymatic inhibition do not always correlate with strong antifungal activity, suggesting that cellular penetration and target engagement may differ from biochemical potency [17]. Compounds 5k and 5l showed antifungal activity against Candida albicans comparable to fluconazole, while demonstrating strong antifungal potency against Aspergillus flavus with minimum inhibitory concentration values of 0.07 and 0.13 millimolar, respectively [17].

Spirocyclic natural products have provided inspiration for anti-infective agent development. Penicillactones A-C (compounds 49-51), isolated from Penicillium dangeardii, showed promise as leads for new antibiotic development. These compounds possess complex molecular frameworks rich in carboxylate functionality and well-defined stereochemical substitution patterns around the spirocyclic core [18].

The antitubercular activity of diazaspiro derivatives has been particularly noteworthy. A series of nitrofuran carboxamide compounds based on the 2,6-diazaspiro[3.4]octane building block demonstrated remarkable potency against Mycobacterium tuberculosis H37Rv, with the lead compound displaying a minimal inhibitory concentration of 0.016 micrograms per milliliter [2]. This exceptional potency was achieved through broad exploration of the molecular periphery, including various azole substituents [2].

Antimicrobial screening of spirocyclic compounds has revealed selective activity profiles. Synthesized compounds showed little potency against tested bacterial strains while maintaining selective antifungal activities, indicating that the spirocyclic framework can be tailored for specific pathogen types [17]. Drug combination studies demonstrated synergistic or additive effects with fluconazole against tested fungi, verifying that these designed compounds target different mechanisms from established antifungal agents [17].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.136827821 g/mol

Monoisotopic Mass

246.136827821 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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